5-(4-Bromophenyl)-2-phenyloxazole
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Overview
Description
5-(4-Bromophenyl)-2-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-phenyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
5-(4-Bromophenyl)-2-phenyloxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of liquid crystal polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-phenyloxazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but with a hydroxy group at the 4-position of the phenyl ring.
4-(4-Bromophenyl)-thiazol-2-amine: Another related compound with a thiazole ring instead of an oxazole ring.
Uniqueness
5-(4-Bromophenyl)-2-phenyloxazole is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZXCKXJGCWWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903362 |
Source
|
Record name | NoName_4012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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